N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a complex structure It features a pyrrolidinyl group, a tetrahydrofuran ring, and a thiourea moiety
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c17-12-5-1-7-16(12)8-3-6-14-13(19)15-10-11-4-2-9-18-11/h11H,1-10H2,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLFWBSIAHWGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps. One common method starts with the reaction of 2-oxo-1-pyrrolidine with 3-bromopropylamine to form N-(3-bromopropyl)-2-oxo-1-pyrrolidine. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)amine. Finally, the amine is treated with thiourea under appropriate conditions to produce the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:
N-(3-aminopropyl)-2-oxo-1-pyrrolidine: This compound lacks the thiourea and tetrahydrofuran groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(tetrahydro-2-furanylmethyl)thiourea:
The uniqueness of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N’-(tetrahydro-2-furanylmethyl)thiourea lies in its combination of functional groups, which confer a wide range of chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
